molecular formula C18H13Cl2N3O3S B3471465 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE

2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE

Cat. No.: B3471465
M. Wt: 422.3 g/mol
InChI Key: KTQPNLHNGKJSNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

The synthesis of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: This step involves the cyclization of a suitable precursor to form the benzodioxole ring.

    Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving a suitable precursor.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole derivative with a suitable thiol compound.

    Attachment of the Ethanone Moiety: The final step involves the attachment of the ethanone moiety to the triazole-sulfanyl intermediate.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and triazole rings, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The benzodioxole and triazole rings are known to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar compounds to 2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.

Properties

IUPAC Name

2-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2,4-dichlorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O3S/c1-23-17(10-2-5-15-16(6-10)26-9-25-15)21-22-18(23)27-8-14(24)12-4-3-11(19)7-13(12)20/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQPNLHNGKJSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE
Reactant of Route 3
Reactant of Route 3
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE
Reactant of Route 5
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE
Reactant of Route 6
Reactant of Route 6
2-{[5-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(2,4-DICHLOROPHENYL)ETHAN-1-ONE

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